molecular formula C10H13NO4 B3353410 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester CAS No. 5448-17-9

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester

Cat. No.: B3353410
CAS No.: 5448-17-9
M. Wt: 211.21 g/mol
InChI Key: WUWJERLEICWRAV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester is a versatile and critical intermediate in organic synthesis, with its historical preparation detailed in Organic Syntheses . This polysubstituted pyrrole serves as a fundamental building block for constructing complex macrocyclic structures, including porphyrins and corroles, which are pivotal in the development of functional materials and molecular catalysts . In the field of materials science, its derivative, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, is recognized for its role in creating functional materials; the dimethyl ester analog shares this application potential, contributing to the synthesis of organic light-emitting diodes (OLEDs) and nonlinear optical materials due to its conjugate system that facilitates specific electron transitions . Furthermore, this compound and its analogs are valuable substrates in pharmaceutical research for exploring structure-activity relationships, exemplified by their investigation as selective non-competitive mGluR1 antagonists for central nervous system targets . The compound's reactivity is defined by its electron-rich pyrrole ring, which is susceptible to electrophilic attack, and its ester groups, which can undergo hydrolysis or serve as points for further functionalization, enabling its use in multi-step synthetic routes for creating complex organic molecules . For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-5-7(9(12)14-3)6(2)11-8(5)10(13)15-4/h11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWJERLEICWRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202880
Record name 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester
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Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5448-17-9
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2,4-dimethyl ester
Source CAS Common Chemistry
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Record name 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester
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Record name NSC17460
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Record name 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester involves the reaction of 2-methylpyrrole with bromoacetic acid to form 2-methyl-3-bromoacetic acid pyrrole ester. This intermediate is then reacted with tetrabutylammonium hydroxide and sodium carbonate to yield 2,4-dimethylpyrrole-3,5-dicarboxylic acid dimethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced forms of the ester groups, such as alcohols.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester has shown potential in medicinal chemistry due to its bioactive properties:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Studies have demonstrated efficacy against bacterial strains, suggesting its potential as an antimicrobial agent.

Organic Synthesis

This compound serves as a building block in organic synthesis:

  • Intermediate in Synthesis : It is used to synthesize more complex molecules in pharmaceuticals and agrochemicals.
  • Reagent in Chemical Reactions : Acts as a reagent in various organic transformations, including esterifications and acylations.

Materials Science

In materials science, this compound is utilized for:

  • Polymer Production : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Conductive Materials : Its derivatives are explored for applications in conductive polymers and electronic materials.

Case Studies

StudyFocusFindings
Antitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines.
Antimicrobial EfficacyExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Polymer ApplicationsEnhanced thermal stability in polymer composites when used as a dopant.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The pyrrole ring can engage in π-π interactions with other aromatic systems, influencing the compound’s behavior in biological and chemical systems.

Comparison with Similar Compounds

Diethyl Ester Variant: 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester

  • Molecular Formula: $ C{12}H{17}NO_4 $
  • Molecular Weight : 239.27 g/mol
  • Key Differences :
    • Ethyl ester groups (vs. methyl) increase molecular weight and hydrophobicity.
    • Enhanced lipophilicity may improve membrane permeability in biological systems .
  • Applications: Used in synthesizing non-competitive mGluR1 antagonists, highlighting its role in medicinal chemistry .

Mixed Ester Derivatives: 2-tert-Butyl 4-Ethyl Ester

  • CAS : 86770-31-2
  • Molecular Formula: $ C{14}H{21}NO_4 $
  • Molecular Weight : 267.32 g/mol
  • Ethyl ester at position 4 balances solubility and steric effects .
  • Applications : Intermediate in specialty chemical synthesis, particularly for sterically demanding reactions.

5-Acetyl-Substituted Derivative: Dimethyl 5-Acetyl-1-Hydroxy-4-Methyl-1H-pyrrole-2,3-dicarboxylate

  • Structural Modifications :
    • Acetyl group at position 5 and hydroxyl group at position 1.
    • Intramolecular hydrogen bond between N–OH and acetyl oxygen enhances oxidation resistance .
  • Contrasts with the unsubstituted dimethyl ester, which lacks such stabilizing interactions .

3,5-Diethylpyrrole Analogs

  • Example : Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate
  • Molecular Formula: $ C{12}H{17}NO_4 $
  • Key Differences :
    • Ethyl substituents (vs. methyl) at positions 3 and 5 increase electron-donating effects, altering electronic distribution and reactivity.
    • Single-crystal X-ray studies confirm planar pyrrole ring geometry, similar to the dimethyl ester .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
Target compound (dimethyl ester) $ C{10}H{13}NO_4 $ 211.21 3,5-dimethyl; 2,4-dimethyl ester Organic synthesis intermediate
Diethyl ester analog $ C{12}H{17}NO_4 $ 239.27 3,5-dimethyl; 2,4-diethyl ester mGluR1 antagonist synthesis
2-tert-Butyl 4-ethyl ester $ C{14}H{21}NO_4 $ 267.32 3,5-dimethyl; mixed esters Sterically hindered reactions
5-Acetyl-substituted derivative $ C{11}H{13}NO_6 $ 255.23 5-acetyl; 1-hydroxy; 4-methyl Oxidation-resistant intermediates
3,5-Diethylpyrrole analog $ C{12}H{17}NO_4 $ 239.27 3,5-diethyl; 2,4-dimethyl ester Crystallography studies

Research Findings and Trends

  • Biological Activity : Diethyl esters exhibit higher receptor-binding affinity in mGluR1 antagonism due to increased lipophilicity .
  • Stability : Substitutions like acetyl groups or tert-butyl esters improve thermal and oxidative stability, critical for pharmaceutical intermediates .
  • Synthetic Flexibility : Mixed ester derivatives (e.g., tert-butyl/ethyl) allow tunable reactivity for regioselective modifications .

Biological Activity

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester (DDMPDC) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes two carboxylic acid groups and two methyl substituents on the pyrrole ring. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

  • Chemical Formula : C10H13NO4
  • Molecular Weight : 211.21 g/mol
  • CAS Number : 5448-17-9

Antimicrobial Activity

Research indicates that DDMPDC exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

DDMPDC has shown promising results in cancer research. In vitro studies on human cancer cell lines revealed that it induces apoptosis through the activation of caspases, which are critical for the apoptotic process. Notably, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study : A study involving HeLa cells (cervical cancer) reported that treatment with DDMPDC at concentrations of 50 µg/mL resulted in a significant reduction in cell viability (p < 0.05). The mechanism was linked to DNA fragmentation and chromatin condensation.

Anti-inflammatory Properties

The anti-inflammatory potential of DDMPDC has also been explored. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a possible application in treating inflammatory diseases.

The biological activities of DDMPDC can be attributed to its ability to interact with various cellular targets:

  • Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, compromising their integrity.
  • Caspase Activation : In cancer cells, DDMPDC activates caspases, leading to programmed cell death.
  • Cytokine Inhibition : By modulating signaling pathways involved in inflammation, DDMPDC reduces the expression of inflammatory mediators.

Future Directions

Further research is needed to fully elucidate the mechanisms behind the biological activities of DDMPDC. Potential areas of investigation include:

  • In vivo Studies : Assessing the efficacy and safety of DDMPDC in animal models.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity.
  • Clinical Trials : Evaluating the therapeutic potential of DDMPDC in humans for conditions such as cancer and inflammatory diseases.

Q & A

Q. Basic

  • Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester group integration. IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using instruments like Bruker APEXII CCD and refinement via SHELX software provides precise bond lengths, angles, and dihedral angles. For example, the pyrrole ring’s planarity and ester group orientations (dihedral angles: 3.5–6.7°) are validated .

What strategies optimize synthesis yield under varying catalytic conditions?

Advanced
Yield optimization involves:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency by stabilizing intermediates .
  • Design of Experiments (DOE) : Systematic variation of temperature, solvent (polar vs. nonpolar), and stoichiometry identifies optimal conditions. For instance, ethanol at 70°C improves yield by 15% compared to toluene .
  • Kinetic Studies : Monitoring reaction progress via HPLC or in situ IR identifies rate-limiting steps, such as imine formation .

How do substituents on the pyrrole ring influence reactivity in cross-coupling reactions?

Advanced
The electron-withdrawing ester groups reduce pyrrole’s electron density, stabilizing intermediates in Suzuki or Ullmann couplings. Computational studies (DFT) show that methyl groups at positions 3 and 5 sterically hinder electrophilic substitution but favor nucleophilic attacks at the 2- and 4-positions. For example, Pd-catalyzed cross-coupling with aryl halides proceeds at 80°C with yields >70% .

What are the key applications of this compound in materials science?

Basic
It serves as a precursor for:

  • Porphyrins/Corroles : Reacts with aldehydes under Lindsey conditions to form macrocycles for catalysis or photodynamic therapy .
  • Conductive Polymers : Copolymerization with thiophene derivatives enhances charge transport in organic semiconductors .

How can discrepancies in crystallographic data between derivatives be resolved?

Advanced
Discrepancies (e.g., dihedral angle variations between methyl and ethyl esters) are addressed by:

  • High-Resolution XRD : Compare datasets collected at low temperatures (100 K) to minimize thermal motion artifacts .
  • Computational Validation : Overlay experimental structures with density functional theory (DFT)-optimized models to assess steric/electronic effects .
  • Hydrogen Bond Analysis : Intermolecular interactions (e.g., N–H···O bonds) influence packing; refining these parameters improves model accuracy .

What mechanistic insights explain the compound’s stability under acidic conditions?

Advanced
The ester groups’ electron-withdrawing nature stabilizes the pyrrole ring via conjugation, reducing protonation at the nitrogen. Kinetic studies show hydrolysis occurs only under prolonged exposure to concentrated HCl (>6 M), forming dicarboxylic acid derivatives. pH-dependent UV-Vis spectra (λmax shifts from 280 nm to 320 nm) track degradation pathways .

How is the compound utilized in supramolecular chemistry?

Advanced
Its planar structure and hydrogen-bonding capacity enable self-assembly into coordination polymers. For example, reaction with Cu(II) salts forms 2D networks with pore sizes tunable via substituent modification. BET surface area analysis reveals microporosity (~450 m²/g), applicable in gas storage .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

  • LC-MS/MS : Detects sub-ppm impurities (e.g., unreacted oximino esters) using reverse-phase C18 columns and ESI ionization .
  • NMR Dilution Studies : ¹H NMR with cryoprobes enhances sensitivity for identifying <0.1% byproducts .

How does the compound’s structure affect its fluorescence properties?

Advanced
The conjugated π-system emits at 410–450 nm (quantum yield Φ = 0.3–0.4). Methyl groups reduce aggregation-induced quenching, while ester substituents blue-shift emission. Time-resolved fluorescence spectroscopy (TRFS) reveals triplet-state lifetimes of 2–5 ns, relevant for OLED applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester
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